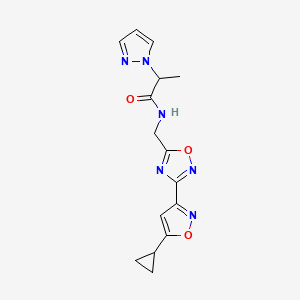
N-benzyl-N-(4,7-diméthoxy-1,3-benzothiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a chemical compound with the molecular formula C20H22N2O3S and a molecular weight of 370.47 g/mol. This compound has garnered significant attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide are currently unknown. The compound belongs to the benzothiazole class of molecules , which are known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and anti-diabetic effects . .
Mode of Action
Benzothiazoles, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given the broad range of activities exhibited by benzothiazoles , it is likely that this compound affects multiple pathways
Result of Action
As a benzothiazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-cancer , anti-bacterial , anti-tuberculosis , and anti-diabetic effects . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is usually heated to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide include:
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
What sets N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide apart from these similar compounds is its unique combination of the benzyl and butyramide groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-8-17(23)22(13-14-9-6-5-7-10-14)20-21-18-15(24-2)11-12-16(25-3)19(18)26-20/h5-7,9-12H,4,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKIGSQEMVINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2458744.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2458745.png)


![N-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)


![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)
![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)
![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)


![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

